4-Ethylcyclohex-1-ene-1-carbonitrile

Catalog No.
S987070
CAS No.
1251923-82-6
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylcyclohex-1-ene-1-carbonitrile

CAS Number

1251923-82-6

Product Name

4-Ethylcyclohex-1-ene-1-carbonitrile

IUPAC Name

4-ethylcyclohexene-1-carbonitrile

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-2-8-3-5-9(7-10)6-4-8/h5,8H,2-4,6H2,1H3

InChI Key

QINNUVWYMDPAJA-UHFFFAOYSA-N

SMILES

CCC1CCC(=CC1)C#N

Canonical SMILES

CCC1CCC(=CC1)C#N

4-Ethylcyclohex-1-ene-1-carbonitrile is a chemical compound characterized by a cyclohexene ring with an ethyl group and a carbonitrile functional group. Its molecular formula is C9H13NC_9H_{13}N, and it has a molecular weight of approximately 149.21 g/mol. The structure features a double bond between the first and second carbons of the cyclohexene ring, contributing to its reactivity and potential applications in various fields such as pharmaceuticals and organic synthesis .

, including:

  • Electrophilic Addition: The double bond in the cyclohexene can undergo electrophilic addition reactions, allowing for the introduction of various substituents.
  • Nucleophilic Substitution: The carbonitrile group can act as a nucleophile in substitution reactions, making it useful for synthesizing more complex molecules.
  • Cycloaddition Reactions: This compound may also engage in cycloaddition reactions, particularly with dienophiles, due to its unsaturated nature .

Several methods are available for synthesizing 4-Ethylcyclohex-1-ene-1-carbonitrile:

  • Alkylation Reactions: Starting from cyclohexene derivatives, alkylation with ethyl halides can yield the ethyl-substituted product.
  • Nitrilation: The introduction of the carbonitrile group can be achieved through nitrilation methods using cyanide sources under controlled conditions.
  • Catalytic Reactions: Transition metal-catalyzed reactions may also be employed to facilitate the formation of the desired compound from simpler precursors .

4-Ethylcyclohex-1-ene-1-carbonitrile finds applications primarily in:

  • Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Organic Synthesis: Its reactivity allows it to be used in constructing complex organic molecules.
  • Material Science: Due to its unique structure, it may be explored for use in developing new materials with specific properties .

Several compounds share structural similarities with 4-Ethylcyclohex-1-ene-1-carbonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Bromo-4-ethylcyclohexane-1-carbonitrileC9H14BrNC_9H_{14}BrNContains bromine; potential for different reactivity
Ethyl cyclohex-1-ene-1-carboxylateC9H14O2C_9H_{14}O_2Contains a carboxylate group; used in esterification
4-IsopropylcyclohexeneC10H18C_10H_{18}Similar cyclic structure; different substituents

Uniqueness

4-Ethylcyclohex-1-ene-1-carbonitrile is unique due to its specific combination of an ethyl group and a carbonitrile functional group on a cyclohexene ring. This configuration allows for distinct reactivity patterns compared to similar compounds, making it a valuable candidate for targeted synthetic applications and potential biological investigations .

XLogP3

2.7

Dates

Modify: 2023-08-16

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